molecular formula C12H15FO2 B7873508 4-(4-Fluoro-3-methylphenyl)oxan-4-ol

4-(4-Fluoro-3-methylphenyl)oxan-4-ol

Cat. No.: B7873508
M. Wt: 210.24 g/mol
InChI Key: QYULSGHQBHGHOI-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methylphenyl)oxan-4-ol (CAS: 1340354-06-4) is a six-membered heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted with a hydroxyl group at position 4 and a 4-fluoro-3-methylphenyl moiety. This structure combines the rigidity of the oxane ring with the electronic effects of fluorine and methyl substituents on the aromatic ring. The compound was previously available commercially but is now listed as discontinued, with purity reported at 98% .

Properties

IUPAC Name

4-(4-fluoro-3-methylphenyl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-9-8-10(2-3-11(9)13)12(14)4-6-15-7-5-12/h2-3,8,14H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYULSGHQBHGHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2(CCOCC2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives with 4-(4-Fluoro-3-methylphenyl) Substituents

Several pyrimidine derivatives sharing the 4-(4-fluoro-3-methylphenyl) group exhibit notable anti-inflammatory and analgesic activities. For example:

  • 6-(4-Chlorophenyl)-4-(4-fluoro-3-methylphenyl)-1,6-dihydropyrimidin-2-ol (2g) : This compound demonstrated superior anti-inflammatory activity (72.3% inhibition of carrageenan-induced paw edema in rats) and analgesic potency (comparable to diclofenac sodium) due to the electron-withdrawing chlorine substituent, which enhances lipophilicity and receptor interactions .
  • 4-(4-Fluoro-3-methylphenyl)-6-(2-bromophenyl)-1,6-dihydropyrimidin-2-ol (2b) : Exhibited 68.9% anti-inflammatory activity, highlighting the importance of halogen substituents in modulating biological efficacy .

Key Insight : The 4-fluoro-3-methylphenyl group in these derivatives contributes to activity by balancing lipophilicity and electronic effects. However, the pyrimidine core and additional hydroxyl group are critical for target engagement, unlike the oxane ring in 4-(4-Fluoro-3-methylphenyl)oxan-4-ol, which lacks reported bioactivity .

Oxane-Based Analogues

  • (3R,4R)-4-(Hydroxymethyl)oxan-3-ol : A structurally related oxane derivative used as a versatile synthon in organic synthesis. Its hydroxymethyl group enables diverse functionalization, contrasting with the aromatic fluorophenyl group in this compound, which may confer steric hindrance or π-π stacking capabilities .
  • 4-(3-Bromophenyl)oxane-4-carboxylic Acid : Substitution with a bromophenyl and carboxylic acid group alters solubility and reactivity, suggesting that this compound’s hydroxyl group could facilitate hydrogen bonding in supramolecular applications .

Fluorinated Aromatic Compounds in Materials Science

  • Heptaazaphenalene-based HAP-3MF: A green thermally activated delayed fluorescence (TADF) emitter containing a 4-fluoro-3-methylphenyl group. The fluorine atom enhances electron-deficient character, promoting triplet-to-singlet upconversion .

Data Table: Comparative Analysis of Key Compounds

Compound Core Structure Key Substituents Bioactivity/Application Reference
This compound Oxane -OH, 4-fluoro-3-methylphenyl Discontinued; no reported data
6-(4-Chlorophenyl)-pyrimidin-2-ol (2g) Pyrimidine -Cl, 4-fluoro-3-methylphenyl 72.3% anti-inflammatory activity
(3R,4R)-4-(Hydroxymethyl)oxan-3-ol Oxane -OH, -CH2OH Synthetic building block
HAP-3MF (TADF emitter) Heptaazaphenalene 4-fluoro-3-methylphenyl Green light emission (EQE ~20%)

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